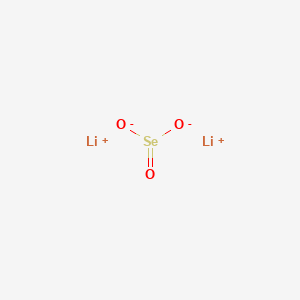
Lithium selenite
Overview
Description
Lithium selenite is a chemical compound composed of lithium and selenite ions. It is known for its unique properties and potential applications in various scientific fields. The compound is of interest due to its reactivity and the presence of selenium, an element with significant biological and industrial importance.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium selenite can be synthesized through the reaction of lithium hydroxide with selenous acid. The reaction typically occurs in an aqueous medium and can be represented by the following equation:
2LiOH+H2SeO3→Li2SeO3+2H2O
The reaction is carried out under controlled temperature and pH conditions to ensure the complete formation of dithis compound.
Industrial Production Methods
In industrial settings, dithis compound can be produced by reacting lithium carbonate with selenous acid. This method is preferred due to the availability and cost-effectiveness of lithium carbonate. The reaction is as follows:
Li2CO3+H2SeO3→Li2SeO3+CO2+H2O
This process is typically conducted in large reactors with precise control over reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium selenite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lithium selenate.
Reduction: It can be reduced to elemental selenium under specific conditions.
Substitution: It can participate in substitution reactions with other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Reactions with metal salts like copper sulfate or zinc chloride can lead to the formation of corresponding selenites.
Major Products Formed
Oxidation: Lithium selenate.
Reduction: Elemental selenium and lithium hydroxide.
Substitution: Metal selenites and lithium salts.
Scientific Research Applications
Lithium selenite has several scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Investigated for its potential role in biological systems, particularly in selenium metabolism.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the production of specialty glasses and ceramics due to its unique properties.
Mechanism of Action
The mechanism by which dilithium selenite exerts its effects involves the interaction of selenite ions with biological molecules. Selenite can generate reactive oxygen species, leading to oxidative stress in cells. This property is harnessed in therapeutic applications to target cancer cells. Additionally, selenite can modulate the activity of selenoproteins, which play crucial roles in antioxidant defense and redox homeostasis.
Comparison with Similar Compounds
Similar Compounds
Lithium selenate: Similar in composition but differs in oxidation state and reactivity.
Sodium selenite: Similar anion but different cation, leading to variations in solubility and biological activity.
Potassium selenite: Another selenite compound with distinct properties due to the presence of potassium.
Uniqueness
Lithium selenite is unique due to the presence of lithium, which imparts specific chemical and biological properties
Properties
IUPAC Name |
dilithium;selenite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.H2O3Se/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVMOIXTOKYXAN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][Se](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2SeO3, Li2O3Se | |
| Record name | lithium selenite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935326 | |
| Record name | Dilithium selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15593-51-8 | |
| Record name | Lithium selenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015593518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenious acid, lithium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dilithium selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilithium selenite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM SELENITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O99IS5QG1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


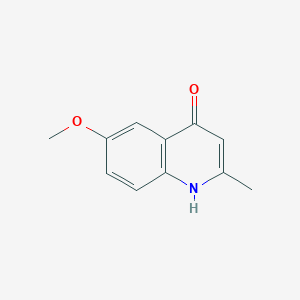
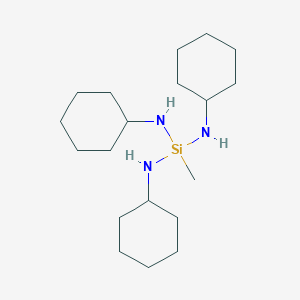
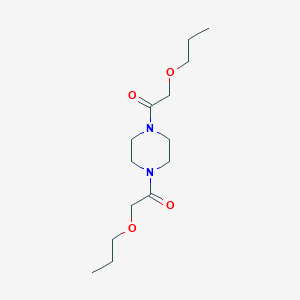
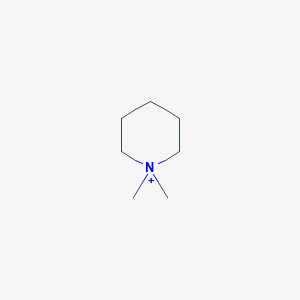
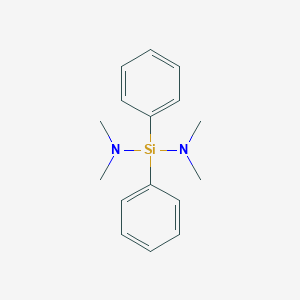
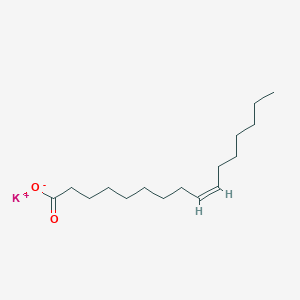
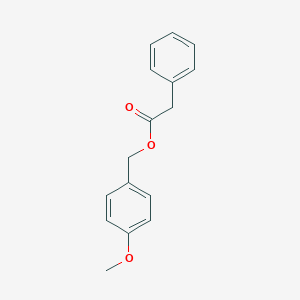
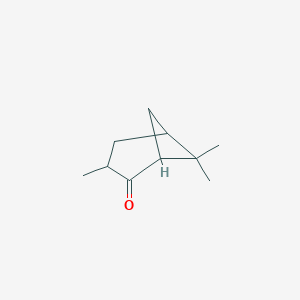
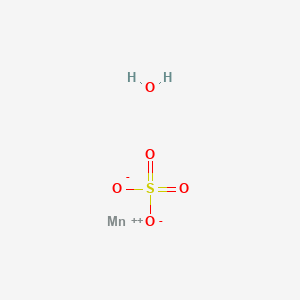
![28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone](/img/structure/B94558.png)

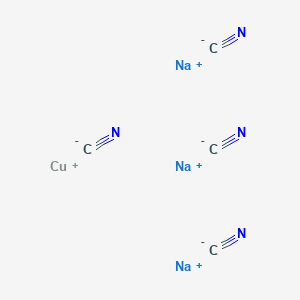
![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-](/img/structure/B94569.png)
